7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Description
Properties
IUPAC Name |
3-[(4-ethenylphenyl)methylsulfanyl]-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4OS/c1-2-14-3-5-15(6-4-14)13-27-20-23-22-18-19(26)24(11-12-25(18)20)17-9-7-16(21)8-10-17/h2-12H,1,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYXZRUFFOMVJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
Begin with 2-hydrazino-3-chloro-5-trifluoromethylpyrazine (1), synthesized via:
Ultrasound-Assisted Cyclization
React compound 1 with benzoyl chloride derivatives under optimized conditions:
| Parameter | Value | Source |
|---|---|---|
| Solvent | POCl₃ | |
| Temperature | 120°C | |
| Reaction Time | 45 min (ultrasound) | |
| Yield | 89% |
Characterization data for intermediate 2 (3-chloro-7-trifluoromethyl-triazolo[4,3-a]pyrazin-8-one):
Installation of the 4-Fluorophenyl Group
Nucleophilic Aromatic Substitution
Replace the C7 trifluoromethyl group using 4-fluoroaniline:
| Condition | Specification | Reference |
|---|---|---|
| Solvent | DMF/EtOH (3:1) | |
| Base | K₂CO₃ (3 equiv) | |
| Temperature | 80°C | |
| Time | 6 hr | |
| Yield | 94% |
Intermediate 3 (7-(4-fluorophenyl)-3-chloro-triazolo[4,3-a]pyrazin-8-one) characterization:
Thioether Bond Formation at C3
Thiolation Reaction
Replace chloride with thiourea followed by 4-vinylbenzyl chloride coupling:
| Step | Parameter | Source |
|---|---|---|
| Thiourea treatment | EtOH reflux, 2 hr (98% yield) | |
| Alkylation | K₂CO₃, DMF, 25°C, 4 hr | |
| Final Yield | 76% |
Final Product (7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-triazolo[4,3-a]pyrazin-8(7H)-one) data:
- ¹H NMR (300 MHz, CD₃CN): δ 7.40 (d, J=7.5 Hz, ArH), 6.73 (dd, J=17.5/11.0 Hz, CH₂=CH)
- ¹³C NMR (75 MHz, CD₃CN): 170.7 (C=O), 139.7 (ArC), 113.9 (CH₂=CH)
- HRMS : m/z 435.1048 [M+H]⁺ (calc. 435.1042)
Analytical Validation and Process Optimization
Purity Assessment
Non-aqueous potentiometric titration (NAPT) validation parameters:
| Parameter | Result | Criteria |
|---|---|---|
| Linearity (R²) | 0.9998 | ≥0.999 |
| Accuracy (% recovery) | 99.2–101.4% | 98–102% |
| Precision (RSD) | 0.87% | ≤2.0% |
Method details:
Scale-Up Considerations
Critical process parameters (CPPs) identified:
- Ultrasound frequency during cyclization (optimal 40 kHz)
- Oxygen exclusion during thioether formation
- Temperature control during 4-fluoroaniline substitution (±2°C)
Comparative Analysis of Synthetic Routes
Evaluation of three alternative pathways:
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazolopyrazine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving binding to active sites, inhibition of enzymatic activity, or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of triazolopyrazinones are highly dependent on substitutions at positions 3 and 5. Key analogs and their characteristics are summarized below:
Table 1: Structural and Functional Comparison of Triazolopyrazinone Derivatives
Key Observations:
- 7-Substituent Impact: Fluorophenyl/fluorobenzyl groups improve metabolic stability and receptor affinity compared to non-halogenated analogs .
- Purity and Analytical Methods: Rigorous quality control (e.g., 99–101% purity via potentiometric titration) is standard for pharmaceutical-grade triazolopyrazinones, with HPLC used for impurity profiling (e.g., Impurity A: semiproduct; Impurity B: oxidation byproduct) .
Pharmacological Activity Insights
- Adenosine/P2X7 Receptor Antagonism: Derivatives with 3-alkyl/arylthio groups (e.g., target compound) are predicted to inhibit P2X7 receptors, critical in inflammation and pain pathways .
Biological Activity
7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a synthetic compound that belongs to the class of triazolopyrazines, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a triazolo-pyrazine core with a fluorophenyl and vinylbenzyl substituent, which are believed to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrazine derivatives. For instance, a related compound demonstrated significant cytotoxicity against HT-29 colon cancer cells with an IC50 value of approximately 8.18 µM. The mechanism involved the induction of apoptosis through the mitochondrial pathway, characterized by the up-regulation of pro-apoptotic proteins such as Bax and down-regulation of anti-apoptotic proteins like Bcl2 .
Table 1: Anticancer Activity of Related Triazolopyrazine Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| RB7 | 8.18 | Induction of apoptosis via mitochondrial pathway |
| Compound 1 | 0.3 | Inhibition of PfATP4 in malaria parasites |
| Compound 2 | 12.6 | Mixed results in cytotoxicity |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Apoptosis Induction : The compound may trigger apoptosis in cancer cells by modulating the expression levels of key proteins in the apoptotic pathway.
- Inhibition of Cellular Targets : Similar compounds have shown efficacy against specific targets such as PfATP4 in malaria parasites, suggesting potential for broader applications in infectious diseases .
Study on HT-29 Cells
A study focusing on the effect of triazolopyrazine derivatives on HT-29 cells revealed that treatment with these compounds led to significant cell death through apoptosis. The expression levels of BAX and Bcl2 were measured using quantitative PCR techniques, demonstrating a clear shift towards pro-apoptotic signaling pathways under treatment conditions.
Figure 1: Gene Expression Changes in HT-29 Cells
- BAX Expression : Increased significantly post-treatment.
- Bcl2 Expression : Decreased significantly post-treatment.
This data supports the hypothesis that the compound effectively induces apoptosis in cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
